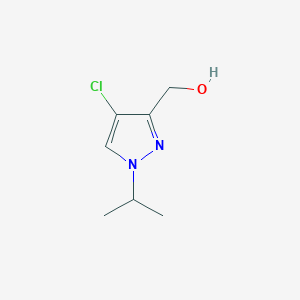

(4-Chloro-1-isopropyl-1H-pyrazol-3-yl)methanol

Beschreibung

Introduction to (4-Chloro-1-isopropyl-1H-pyrazol-3-yl)methanol

This compound is a pyrazole derivative distinguished by its hydroxymethyl moiety and halogenated aromatic ring. The compound’s structure enables diverse reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and synthetic organic research.

Systematic Nomenclature and Structural Identification

IUPAC Nomenclature

The compound’s IUPAC name is derived from its pyrazole core and substituents:

- Pyrazole base : A five-membered aromatic ring containing two adjacent nitrogen atoms (positions 1 and 2).

- Substituents :

- 1-Isopropyl group : Attached to nitrogen at position 1.

- 3-Hydroxymethyl group : A hydroxymethyl (-CH₂OH) substituent at carbon 3.

- 4-Chloro group : A chlorine atom bonded to carbon 4.

Molecular Formula and Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₇H₁₁ClN₂O | |

| Molecular weight | 174.63 g/mol | |

| SMILES | CC(C)N1C=C(C(Cl)=N1)CO | |

| InChIKey | YSKMXWRTQXYVKN-UHFFFAOYSA-N |

Key Structural Features

- Pyrazole ring : Planar, aromatic, with alternating single and double bonds.

- Steric and electronic effects :

- The isopropyl group at position 1 introduces steric hindrance, influencing reactivity.

- The chloro group at position 4 is electron-withdrawing, activating the ring toward electrophilic substitution.

- The hydroxymethyl group at position 3 provides hydrogen-bonding capability, enhancing solubility and potential for biological interactions.

Historical Context in Heterocyclic Chemistry Research

Evolution of Pyrazole Chemistry

Pyrazole derivatives have been studied since the late 19th century, when Ludwig Knorr first synthesized pyrazoles in 1883. Key milestones include:

- Early synthesis : Hans von Pechmann developed methods using acetylene and diazomethane.

- Functionalization : Introduction of substituents like alkyl, halogen, and hydroxyl groups expanded reactivity and applications.

- Biological relevance : Pyrazoles were identified in natural products (e.g., 1-pyrazolyl-alanine) and later in pharmaceuticals (e.g., celecoxib).

Emergence of Halogenated Pyrazoles

Chlorinated pyrazoles gained prominence in the 20th century due to their enhanced electrophilic reactivity. The 4-chloro substituent in this compound aligns with trends in synthesizing halogenated heterocycles for agrochemicals and drug candidates.

Position Within Pyrazole Derivative Classifications

Classification by Substituent Type

Pyrazoles are categorized based on substituent position and type:

| Substituent Position | Functional Group | Impact on Reactivity/Properties |

|---|---|---|

| 1-Isopropyl | Alkyl (electron-donating) | Steric protection, hydrophobicity |

| 3-Hydroxymethyl | Alcohol (hydrophilic) | Hydrogen bonding, solubility enhancement |

| 4-Chloro | Halogen (electron-withdrawing) | Electrophilic activation, meta-directing effects |

Comparison with Analogous Derivatives

Eigenschaften

IUPAC Name |

(4-chloro-1-propan-2-ylpyrazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2O/c1-5(2)10-3-6(8)7(4-11)9-10/h3,5,11H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSKMXWRTQXYVKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C(=N1)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-1-isopropyl-1H-pyrazol-3-yl)methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with a 1,3-dicarbonyl compound, followed by chlorination and subsequent functional group modifications to introduce the isopropyl and hydroxymethyl groups. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization and chlorination steps .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality compounds .

Analyse Chemischer Reaktionen

Types of Reactions

(4-Chloro-1-isopropyl-1H-pyrazol-3-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a non-chlorinated pyrazole derivative.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Recent studies have highlighted the potential of (4-Chloro-1-isopropyl-1H-pyrazol-3-yl)methanol as an antiviral agent. In a pharmacophore identification study, it was observed that this compound demonstrated significant activity against various viral strains. For instance, it showed promise in inhibiting the replication of the measles virus, with an effective concentration that exceeded the targeted therapeutic range for extended periods in vivo .

Antiparasitic Effects

The compound has also been investigated for its antiparasitic properties. In a study involving Trypanosoma brucei, this compound was found to enhance the lifespan of infected mice significantly compared to control groups, indicating its potential as a trypanostatic agent . The compound's efficacy in inhibiting parasite growth was noted at concentrations above its effective concentration threshold.

Mechanistic Insights and Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The presence of the chloro group and isopropyl moiety plays a significant role in enhancing its biological activity. Studies have shown that modifications to the pyrazole ring can lead to variations in potency against different biological targets, including dihydroorotate dehydrogenase (DHODH), which is implicated in viral replication pathways .

Synthesis and Derivative Development

The synthesis of this compound typically involves controlled reactions between appropriate starting materials under specific conditions. Various synthetic routes have been explored to produce derivatives with improved efficacy and selectivity . For example, modifications that introduce additional functional groups have been shown to enhance the compound's antiviral and antiparasitic activities.

Efficacy Against Measles Virus

In a controlled study, this compound was administered to infected mice at varying doses. The results indicated a dose-dependent increase in survival rates, with optimal dosing leading to significant antiviral effects without severe toxicity . This study underscores the compound's potential as a therapeutic agent in treating viral infections.

Trypanosomiasis Model

Another study focused on the efficacy of this compound in a trypanosomiasis model. Mice treated with this compound exhibited an 11-day increase in lifespan compared to untreated controls, suggesting its role as a promising candidate for further development against parasitic infections .

Data Table: Summary of Research Findings

Wirkmechanismus

The mechanism of action of (4-Chloro-1-isopropyl-1H-pyrazol-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and isopropyl groups contribute to the compound’s binding affinity and selectivity, while the hydroxymethyl group may participate in hydrogen bonding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The following table highlights key differences between (4-Chloro-1-isopropyl-1H-pyrazol-3-yl)methanol and analogous pyrazole derivatives:

Electronic and Reactivity Profiles

- Electron-Donating vs. Electron-Withdrawing Groups: The isopropyl group in the target compound donates electrons via inductive effects, increasing electron density on the pyrazole ring. In contrast, the nitro group in (4-Chloro-3-nitro-1H-pyrazol-1-yl)methanol withdraws electrons, making the ring more electrophilic and reactive toward nucleophilic attacks . The hydroxymethyl group (-CH₂OH) offers a site for oxidation (to carboxylic acid) or esterification, whereas the chloromethyl group (-CH₂Cl) in 5-(chloromethyl)-1-isopropyl-1H-pyrazole is prone to nucleophilic substitution reactions .

Physicochemical Properties

- Solubility : The hydroxymethyl group in the target compound improves aqueous solubility compared to the chloromethyl or nitro derivatives, which are more lipophilic.

- Stability : The nitro-substituted compound may decompose under reducing conditions, while the hydroxymethyl group in the target compound could lead to hygroscopicity, necessitating anhydrous storage .

Biologische Aktivität

Overview

(4-Chloro-1-isopropyl-1H-pyrazol-3-yl)methanol is a compound belonging to the pyrazole family, characterized by a chloro group at the 4-position, an isopropyl group at the 1-position, and a hydroxymethyl group at the 3-position. This unique structure suggests potential biological activities that merit investigation.

The presence of the isopropyl group may enhance the compound's reactivity and biological activity. The hydroxymethyl group is particularly noteworthy as it can participate in hydrogen bonding, influencing interactions with biological targets such as enzymes and receptors.

The mechanism of action involves the interaction of this compound with specific molecular targets. The chloro and isopropyl groups contribute to binding affinity and selectivity, while the hydroxymethyl group may facilitate critical hydrogen bonding interactions. These interactions can modulate the activity of target molecules, leading to various biological effects.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, related pyrazole compounds have shown effective antibacterial activity against both Gram-positive and Gram-negative bacteria, comparable to commercial antibiotics .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Target Bacteria | Activity (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.5 µg/mL |

| Compound B | Escherichia coli | 1.0 µg/mL |

| This compound | TBD | TBD |

Antiproliferative Activity

In vitro studies have demonstrated that certain pyrazole derivatives possess antiproliferative effects against cancer cell lines. These effects are attributed to their ability to inhibit specific pathways involved in cell growth and proliferation. For example, compounds structurally similar to this compound have been evaluated for their efficacy in melanoma and colon cancer models .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound C | Melanoma | 20 |

| Compound D | Colon Cancer | 15 |

| This compound | TBD | TBD |

Case Studies

A notable case study explored the synthesis and evaluation of pyrazole derivatives for their biological activities. The study highlighted how modifications in substituents could lead to enhanced activity profiles against various pathogens and cancer cell lines. The results indicated that specific structural features were crucial for achieving desired biological effects, emphasizing the potential of this compound as a lead compound in drug discovery .

Q & A

Q. Critical Parameters :

- Temperature : Excess heat can lead to decomposition; reactions are often conducted at 0–5°C for chlorination steps.

- Solvent Choice : Polar aprotic solvents (e.g., THF, DCM) enhance reactivity, while protic solvents (e.g., ethanol) are used for reductions.

- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Q. Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identifies protons on the pyrazole ring (δ 6.5–7.5 ppm for aromatic protons) and the isopropyl group (δ 1.2–1.5 ppm for CH₃).

- ¹³C NMR : Confirms the hydroxymethyl carbon (δ 60–65 ppm) and chlorinated aromatic carbons (δ 120–130 ppm).

Infrared (IR) Spectroscopy : Detects O-H stretching (3200–3600 cm⁻¹) and C-Cl bonds (750–800 cm⁻¹).

X-ray Crystallography : Resolves molecular conformation and bond angles. SHELX programs (e.g., SHELXL) refine crystallographic data to <0.01 Å resolution, critical for confirming stereochemistry .

Advanced: How can computational modeling predict the compound's reactivity and interaction with biological targets?

Q. Molecular Docking :

- Software : AutoDock Vina or Schrödinger Suite models binding affinities to enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity).

- Key Interactions : Hydrogen bonding between the hydroxymethyl group and catalytic residues (e.g., Arg120 in COX-2).

Q. Density Functional Theory (DFT) :

- Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the chloro-substituted pyrazole ring shows high electrophilicity (HOMO ≈ -6.5 eV).

Validation : Compare computational results with experimental kinetics (e.g., IC₅₀ values from enzyme assays) .

Advanced: What strategies resolve contradictions in biological activity data across different studies?

Q. Root Cause Analysis :

- Purity Verification : Use HPLC (>99% purity) to rule out impurities affecting bioactivity.

- Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times (24–48 hrs) to ensure reproducibility.

Q. Orthogonal Assays :

- Confirm antimicrobial activity via both broth microdilution (MIC) and disk diffusion assays.

- Cross-validate enzyme inhibition data with isothermal titration calorimetry (ITC) .

Advanced: How to design experiments to study the compound's stability under different conditions?

Q. Stress Testing :

- Thermal Stability : Heat samples to 40–60°C for 48 hrs; monitor degradation via TLC.

- Hydrolytic Stability : Incubate in pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) buffers; quantify intact compound using LC-MS.

Light Exposure : UV-Vis spectroscopy tracks photodegradation (λmax ≈ 270 nm).

Storage Recommendations : Store at -20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation .

Advanced: What are the best practices for comparing this compound's efficacy with structural analogs?

Q. Structure-Activity Relationship (SAR) Studies :

- Modifications : Replace the isopropyl group with tert-butyl or cyclopropyl to assess steric effects.

- Biological Testing : Use standardized in vitro models (e.g., IC₅₀ in cancer cell lines) and in vivo pharmacokinetics (Cmax, t½).

Data Normalization : Express activity relative to positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced: How can X-ray crystallography aid in understanding the compound's molecular conformation?

Crystallization : Grow single crystals via slow evaporation from ethanol/acetone mixtures.

Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) to collect diffraction data up to 0.8 Å resolution.

Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding (e.g., O-H···N interactions). The final R-factor should be <5% for high confidence in molecular geometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.